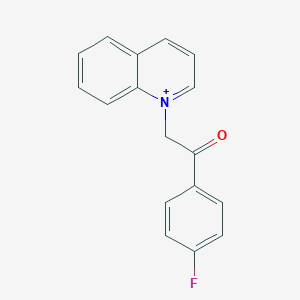
1-(4-Fluorophenacyl)quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenacyl)quinolinium (FPQ) is a synthetic compound that has gained attention as a useful tool for scientific research. It belongs to the family of photolabile protecting groups, which are molecules that can be activated by light and release a functional group upon irradiation. FPQ is particularly interesting because it can be used to control the release of various bioactive molecules, such as neurotransmitters, peptides, and nucleotides, in a precise and spatiotemporal manner.
科学研究应用
1-(4-Fluorophenacyl)quinolinium has been used in various scientific research fields, such as neuroscience, pharmacology, and biochemistry. One of the main applications of 1-(4-Fluorophenacyl)quinolinium is the photoactivation of caged compounds, which are molecules that are inactive until they are released by a specific trigger, such as light. 1-(4-Fluorophenacyl)quinolinium can be attached to a caged compound, such as a neurotransmitter, and then activated by a light source, such as a laser, to release the active molecule in a specific location and time. This technique has been used to study the function of various neurotransmitters, such as glutamate, acetylcholine, and dopamine, in neuronal circuits (Ellis-Davies, 2011).
作用机制
1-(4-Fluorophenacyl)quinolinium works by undergoing a photoreaction that leads to the cleavage of the protecting group and the release of the bioactive molecule. The mechanism involves the absorption of light by the quinoline moiety, which leads to the formation of a highly reactive singlet state. This state can then undergo various reactions, such as proton transfer, hydrogen abstraction, or electron transfer, depending on the environment and the presence of other molecules (Givens et al., 2016).
Biochemical and Physiological Effects
The use of 1-(4-Fluorophenacyl)quinolinium in scientific research has revealed various biochemical and physiological effects. For example, the photoactivation of caged glutamate by 1-(4-Fluorophenacyl)quinolinium has been shown to induce synaptic plasticity and long-term potentiation in hippocampal neurons (Nabavi et al., 2013). Similarly, the photoactivation of caged acetylcholine by 1-(4-Fluorophenacyl)quinolinium has been used to study the role of this neurotransmitter in the regulation of heart rate and blood pressure (Kobayashi et al., 2015). These studies demonstrate the potential of 1-(4-Fluorophenacyl)quinolinium as a powerful tool for understanding the complex interactions between molecules and biological systems.
实验室实验的优点和局限性
1-(4-Fluorophenacyl)quinolinium has several advantages as a tool for scientific research. It is highly selective and can be used to release specific molecules in a precise location and time. It is also compatible with various biological systems, such as cells, tissues, and whole organisms. However, 1-(4-Fluorophenacyl)quinolinium also has some limitations. It requires a light source for activation, which can be expensive and difficult to control. It can also cause phototoxicity and photobleaching, which can affect the viability of cells and the stability of the molecule. Therefore, careful optimization of the experimental conditions is necessary to obtain reliable and reproducible results.
未来方向
1-(4-Fluorophenacyl)quinolinium is a promising tool for scientific research, and there are many future directions that can be explored. One direction is the development of new caged compounds that can be activated by 1-(4-Fluorophenacyl)quinolinium. This can expand the range of molecules that can be studied and provide new insights into biological processes. Another direction is the optimization of the photoreaction mechanism of 1-(4-Fluorophenacyl)quinolinium, which can improve its efficiency and selectivity. This can also lead to the development of new photolabile protecting groups that can be used in different applications. Finally, the integration of 1-(4-Fluorophenacyl)quinolinium with other techniques, such as optogenetics and microfluidics, can provide new ways to study complex biological systems and networks.
Conclusion
1-(4-Fluorophenacyl)quinolinium is a synthetic compound that has emerged as a valuable tool for scientific research. Its ability to control the release of bioactive molecules in a spatiotemporal manner has opened new avenues for studying the function of various molecules in biological systems. Although 1-(4-Fluorophenacyl)quinolinium has some limitations, its potential for advancing our understanding of complex biological processes is immense. Further research and development of 1-(4-Fluorophenacyl)quinolinium and related compounds can lead to new breakthroughs in various scientific fields.
合成方法
1-(4-Fluorophenacyl)quinolinium can be synthesized by a multistep procedure that involves the reaction of quinoline with p-fluorobenzaldehyde, followed by reduction, acetylation, and quaternization (Liu et al., 2017). The final product is a yellow powder that is soluble in organic solvents and stable under normal laboratory conditions.
属性
产品名称 |
1-(4-Fluorophenacyl)quinolinium |
|---|---|
分子式 |
C17H13FNO+ |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI 键 |
XAYAWIOVPYSKGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)